molecular formula C11H13BrO4 B7974582 Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate

Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate

Cat. No.: B7974582
M. Wt: 289.12 g/mol
InChI Key: WJGPEHRIPWGVHR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group and a methoxy group attached to a phenoxy ring, with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate typically involves the reaction of 2-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:

    Starting Materials: 2-bromo-6-methoxyphenol and ethyl bromoacetate.

    Reagents: A base such as potassium carbonate or sodium hydroxide.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Conditions: Reflux the reaction mixture for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of phenoxyacetic acids or aldehydes.

    Reduction: Formation of phenoxyethanol derivatives.

Scientific Research Applications

Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidative transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-bromo-6-methylphenoxy)acetate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 2-(2-chloro-6-methoxyphenoxy)acetate: Similar structure but with a chloro group instead of a bromo group.

    Ethyl 2-(2-bromo-6-ethoxyphenoxy)acetate: Similar structure but with an ethoxy group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and biological activities.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-15-10(13)7-16-11-8(12)5-4-6-9(11)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPEHRIPWGVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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